molecular formula C8H9N3 B2693041 5-methyl-1H-indazol-6-amine CAS No. 75844-28-9

5-methyl-1H-indazol-6-amine

Cat. No. B2693041
CAS RN: 75844-28-9
M. Wt: 147.181
InChI Key: WFMLWPRGJHUSEX-UHFFFAOYSA-N
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Description

“5-methyl-1H-indazol-6-amine” is a derivative of indazole . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Indazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The strategies for the synthesis of indazole derivatives include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H9N3 . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Indazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

“this compound” is a solid . It is highly soluble in water and other polar solvents . The molecular weight is 147.18 .

Scientific Research Applications

Electrochemical Synthesis

An efficient electrochemical synthesis method has been developed for the formation of C-N bonds, utilizing acetylenic amines and carbon dioxide, potentially including derivatives like 5-methyl-1H-indazol-6-amine. This method offers a green alternative by avoiding toxic chemicals and catalysts, underlining its significance in sustainable chemistry practices (Feroci et al., 2005).

Solvatochromic Effects

The absorption and fluorescence spectra of indazole derivatives, including amines, have been extensively studied, demonstrating significant solvatochromic effects. These effects are crucial for understanding the electrostatic interactions and hydrogen bonding capabilities of such molecules, which could be pertinent to this compound (Saha & Dogra, 1997).

Regioselective Protection

Research on indazoles has shown that under specific conditions, regioselective protection and subsequent amine coupling reactions are feasible, potentially applicable to this compound. This method facilitates the creation of novel derivatives, expanding the compound's utility in medicinal chemistry (Slade et al., 2009).

Plant-Growth Regulatory Activities

Derivatives of 1H-1,2,4-triazole and thiazole, synthesized through condensation with various amines, including potentially this compound, have shown promising plant-growth regulatory activities. This application indicates the potential agricultural benefits of synthesizing and studying such compounds (Qin et al., 2010).

Safety and Hazards

When handling “5-methyl-1H-indazol-6-amine”, it is recommended to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This would be promising for further development as potential anticancer agents .

properties

IUPAC Name

5-methyl-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)3-7(5)9/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMLWPRGJHUSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8 g (45.2 mmol) of 5-methyl-6-nitro-indazole (formula 51), obtained according to E. Noelting, Ber. Dtsch. Chem. Ges. 37 (1904) 2556, are dissolved in 640 ml of 50% aqueous ethanol. A mixture of 80 g of ferrous sulphate in 400 ml of water and 80 ml of aqueous ammonia were added. The reaction mixture was refluxed for 20 hours and filtered while still hot. Removal of the ethanol and purification of the precipitated product with charcoal yielded 4.80 g (72%) of the target compound, m.p. 241°-242° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulphate
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Three
Yield
72%

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